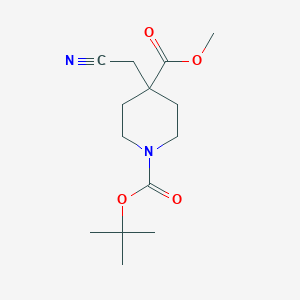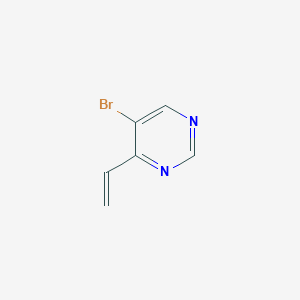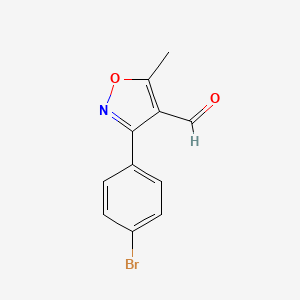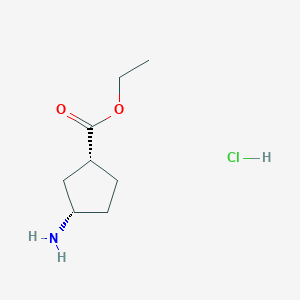
(2S,3S)-2-((Tert-butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid
Overview
Description
(2S,3S)-2-((Tert-butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid (TBOA) is a novel, synthetic compound with potential applications in the biomedical field. TBOA has been studied for its biochemical and physiological effects, as well as for its potential use in laboratory experiments.
Scientific Research Applications
Stereoselective Synthesis Applications : This compound is utilized in the stereoselective synthesis of γ‐fluorinated α‐amino acids, which are important in the development of pharmaceuticals and biologically active compounds (Laue, Kröger, Wegelius, & Haufe, 2000).
Precursor for Proline Derivatives : It serves as a precursor in the hydrogenation process to produce trans-4-methylproline, a compound relevant in the synthesis of various biologically active molecules (Nevalainen & Koskinen, 2001).
Synthesis of Edeine Analogs : The compound is used in the synthesis of orthogonally protected di-amino acids, which are crucial for the synthesis of edeine analogs, a group of antibiotics (Czajgucki, Sowiński, & Andruszkiewicz, 2003).
Protease Inhibitor Synthesis : It is used in the synthesis of pepstatin analogs, which are potent inhibitors of carboxyl proteases, playing a crucial role in therapeutic applications (Rich, Sun, & Ulm, 1980).
Formation of Hydroxyproline Derivatives : This compound is involved in the formation of hydroxyproline derivatives, essential in protein synthesis and modification (Krishnamurthy, Arai, Nakanishi, & Nishino, 2014).
Synthesis in Marine Toxin Research : It is used in synthesizing diastereomers of amino acids found in marine toxins, contributing to the understanding of marine biochemistry and potential drug discovery (Giordano, Spinella, & Sodano, 1999).
Applications in HIV Research : The compound is utilized in creating sequence-specific chromogenic protease substrates for HIV-protease activity detection, significant in HIV/AIDS research (Badalassi, Nguyen, Crotti, & Reymond, 2002).
Crystal Structure Analysis : Research has been conducted on its polymorphs to understand its crystal structure, which is essential in the field of material science and drug formulation (Curland, Meirzadeh, & Diskin‐Posner, 2018).
properties
IUPAC Name |
(2S,3S)-3-hydroxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5/c1-6(2)8(13)7(9(14)15)12-10(16)17-11(3,4)5/h6-8,13H,1-5H3,(H,12,16)(H,14,15)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRKGGQOVLQWDW-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C(=O)O)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-bromo-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1375747.png)
![6-bromo-N-[(4-methylphenyl)methyl]hexanamide](/img/structure/B1375748.png)
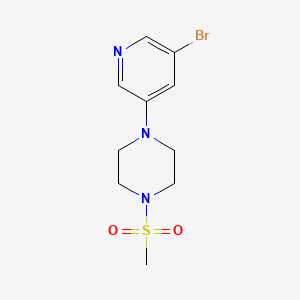
![1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B1375750.png)
![1-Benzyl 9-tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate](/img/structure/B1375751.png)

